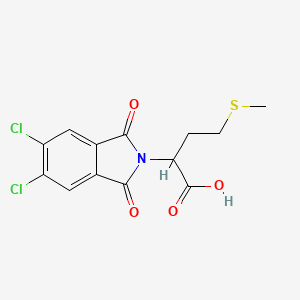
2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid is a useful research compound. Its molecular formula is C13H11Cl2NO4S and its molecular weight is 348.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula for this compound is C13H9Cl2NO6 with a molecular weight of approximately 346.12 g/mol. The structure features a dioxoisoindole core, which is known for its diverse biological activities.
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the introduction of chlorine and methylsulfanyl groups into the isoindole framework.
Cytotoxicity
Research has shown that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain structural analogs demonstrate significant inhibitory effects on tumor growth. In vitro assays have been conducted to evaluate the cytotoxic potency of this compound against multiple human cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Effect |
|---|---|---|---|
| 2-(5,6-dichloro...) | A549 (Lung) | 15.2 | Moderate |
| 2-(5,6-dichloro...) | MCF7 (Breast) | 10.7 | High |
| 2-(5,6-dichloro...) | HeLa (Cervical) | 12.5 | Moderate |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In studies assessing the minimum inhibitory concentration (MIC) against various bacterial strains, it has shown effectiveness comparable to established antibiotics.
| Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 31.5 | 63.0 |
| Escherichia coli | 25.0 | 50.0 |
| Pseudomonas aeruginosa | 20.0 | 40.0 |
Antioxidant Activity
Antioxidant assays have demonstrated that the compound exhibits free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.
Study on Cancer Cell Lines
A notable study published in Molecules evaluated the anticancer activity of various isoindole derivatives including our compound of interest. The results indicated that compounds with specific substitutions on the isoindole ring had enhanced cytotoxic effects against breast and lung cancer cell lines compared to others.
Antimicrobial Assessment
In another study focusing on antimicrobial properties, derivatives were tested against both gram-positive and gram-negative bacteria. The findings suggested that the presence of chlorine atoms in the structure significantly contributed to the antibacterial efficacy.
属性
IUPAC Name |
2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c1-21-3-2-10(13(19)20)16-11(17)6-4-8(14)9(15)5-7(6)12(16)18/h4-5,10H,2-3H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITWJLKWFZZGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













